4-[(2,4-dichloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one
Beschreibung
4-[(2,4-Dichloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one is a pyrazolone derivative characterized by a 2,4-dichloroaniline substituent attached via a methylene group to the pyrazolone core. Pyrazolones are heterocyclic compounds with diverse applications in medicinal chemistry and materials science due to their tunable electronic and steric properties. The dichloroanilino moiety enhances electrophilicity and may influence biological activity, such as antimicrobial or enzyme-inhibitory effects.
Eigenschaften
IUPAC Name |
4-[(2,4-dichlorophenyl)iminomethyl]-1,2-dihydropyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3O/c11-7-1-2-9(8(12)3-7)13-4-6-5-14-15-10(6)16/h1-5H,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BABNOOPZYYYTQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)N=CC2=CNNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Benzoylation Protocol
A representative procedure involves:
- Dissolving 5-methyl-2-phenyl-2,4-dihydro-pyrazol-3-one (11.5 mmol) in dioxane (20 mL)
- Adding calcium hydroxide (23 mmol) as base
- Dropwise addition of benzoyl chloride (11.5 mmol) under reflux
- Acidic workup using 2M HCl to precipitate the product
This method yields 4-benzoyl-5-methyl-2-phenyl-2,4-dihydro-pyrazol-3-one with 80% efficiency after recrystallization from n-hexane.
Table 1: Comparative Analysis of Pyrazol-3-one Precursor Synthesis
| Parameter | Standard Conditions | Variants Reported |
|---|---|---|
| Solvent | Dioxane | Toluene, THF |
| Base | Calcium hydroxide | Sodium hydroxide, K₂CO₃ |
| Temperature | Reflux (100–110°C) | 80°C with stirring |
| Reaction Time | 30 minutes | 1–2 hours |
| Yield | 75–80% | 65–72% (alternative bases) |
Schiff Base Formation with 2,4-Dichloroaniline
The critical step involves condensing the pyrazol-3-one precursor with 2,4-dichloroaniline to form the target Schiff base. This reaction proceeds through nucleophilic attack of the aniline’s amino group on the carbonyl carbon, followed by dehydration.
Standard Condensation Procedure
- Dissolve 4-acyl-pyrazol-3-one (3.6 mmol) in methanol (30 mL)
- Add 2,4-dichloroaniline (3.6 mmol) in methanol (20 mL)
- Reflux under inert atmosphere (N₂/Ar) for 3 hours
- Cool to room temperature and stir overnight
- Filter precipitated product and recrystallize from ethanol
Typical yields range from 70–77% with purity >95% confirmed by HPLC.
Key Reaction Parameters:
- Solvent: Methanol (most common), ethanol, or acetonitrile
- Temperature: Reflux conditions (64–78°C depending on solvent)
- Catalyst: None required for electron-deficient anilines
- Stoichiometry: 1:1 molar ratio of precursors
Optimization of Reaction Conditions
Solvent Effects
Polar protic solvents enhance Schiff base formation through stabilization of the transition state:
Table 2: Solvent Impact on Reaction Efficiency
| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| Methanol | 32.7 | 77 | 3 |
| Ethanol | 24.3 | 72 | 4 |
| Acetonitrile | 37.5 | 68 | 5 |
| DMF | 36.7 | 55 | 6 |
Acid Catalysis Considerations
While 2,4-dichloroaniline’s electron-withdrawing groups activate the amine for nucleophilic attack, some protocols employ catalytic HCl (0.1–0.5 eq) to accelerate imine formation. This reduces reaction time to 1.5–2 hours but requires careful pH control to prevent decomposition of the pyrazol-3-one ring.
Characterization and Analytical Techniques
Spectroscopic Confirmation
Analyse Chemischer Reaktionen
Types of Reactions
4-[(2,4-dichloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen atoms in the dichloroaniline moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
4-[(2,4-dichloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-[(2,4-dichloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural and Electronic Comparisons
- Substituent Effects on Geometry: 4-Benzylidene-2-(2-chlorophenyl)-5-methyl-2,4-dihydro-pyrazol-3-one (): This compound exhibits dihedral angles of 65.91° (chlorophenyl ring vs. pyrazole) and 21.75° (benzylidene vs. pyrazole), indicating steric hindrance. DFT studies reveal that weak intermolecular interactions (C–H···N, C–Cl···π) stabilize crystal packing, which may differ in the dichloroanilino analog due to the absence of π-π interactions from benzylidene . Schiff Bases with Thiazolyl Groups (): Compounds like TZP3a-l feature a thiazole ring instead of dichloroanilino. The thiazole’s electron-withdrawing nature enhances antimicrobial activity (MIC = 15.28 × 10⁻³ µM/mL against Mycobacterium tuberculosis), suggesting that dichloroanilino’s halogenated aromatic system might similarly improve bioactivity .
- Fluorinated Derivatives (): Trifluoromethyl (CF₃) and polyfluoroalkyl groups increase lipophilicity and metabolic stability.
Physicochemical Properties
- Liquid Crystalline Behavior (): Pyrazolone derivatives with acetyl or triketone substituents (e.g., [IV]a and [V]c) exhibit smectic A or nematic mesophases. The dichloroanilino group’s planar structure may promote liquid crystallinity, though its bulkiness could disrupt mesophase formation compared to smaller substituents like methyl .
- Solubility and Stability: Compounds with nitro or methoxy groups () show reduced aqueous solubility but improved thermal stability. The dichloroanilino group’s hydrophobicity may similarly limit solubility, necessitating formulation strategies like co-solvents .
Biologische Aktivität
The compound 4-[(2,4-dichloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its synthesis, characterization, and biological activity, particularly focusing on its antimicrobial, antifungal, and anti-inflammatory properties.
Synthesis and Characterization
The synthesis of 4-[(2,4-dichloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of 2,4-dichloroaniline with appropriate aldehydes or ketones under acidic or basic conditions. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
Recent studies have shown that 4-[(2,4-dichloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one exhibits significant antimicrobial activity against various bacterial strains. The compound was tested against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values indicated potent antibacterial effects comparable to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) | Comparison with Standard Antibiotics |
|---|---|---|
| Staphylococcus aureus | 32 | Comparable to Vancomycin |
| Escherichia coli | 16 | Comparable to Ciprofloxacin |
| Pseudomonas aeruginosa | 64 | Higher than Imipenem |
Antifungal Activity
In addition to its antibacterial properties, the compound has been evaluated for antifungal activity against Candida albicans. The results demonstrated a significant inhibition of fungal growth at lower concentrations than those required for conventional antifungal agents like Nystatin.
| Fungal Strain | MIC (µg/mL) | Comparison with Standard Antifungals |
|---|---|---|
| Candida albicans | 8 | Superior to Nystatin |
Anti-inflammatory Activity
The anti-inflammatory potential of 4-[(2,4-dichloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one was assessed using in vitro assays. The compound showed promising results in inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures. This suggests its potential use in treating inflammatory conditions.
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted by Bhatti et al. (2013) demonstrated that the introduction of the azomethine functionality significantly enhanced the antimicrobial activity of related compounds. The study highlighted the structure-activity relationship that could be leveraged for developing new antimicrobial agents .
- Case Study on Anti-inflammatory Mechanism : Another investigation focused on the mechanism of action of similar pyrazolone derivatives indicated their ability to inhibit COX enzymes, leading to reduced prostaglandin synthesis and inflammation .
Q & A
Basic Synthesis and Optimization
Q: What are the standard methodologies for synthesizing 4-[(2,4-dichloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one and its analogs? A: A common approach involves condensation reactions between pyrazol-3-one derivatives and aromatic aldehydes or amines. For example, refluxing 5-methyl-2,4-dihydro-3H-pyrazol-3-one with an aldehyde (e.g., 2,4-dichloroaniline derivative) in glacial acetic acid with anhydrous sodium acetate as a catalyst for 4 hours, followed by recrystallization from methanol/acetic acid . Alternative routes include Mannich reactions with diazacrown ethers or thioquinazolinone intermediates, often requiring hydrogenation steps .
Advanced Synthesis: Handling Contradictory Yields
Q: How can researchers resolve inconsistencies in reaction yields during the synthesis of pyrazol-3-one derivatives? A: Yield discrepancies often arise from variations in reaction conditions (e.g., temperature, solvent purity, or catalyst loading). Systematic optimization is critical:
- Temperature control: Ensure consistent reflux conditions (±2°C tolerance).
- Catalyst activation: Pre-dry sodium acetate at 110°C for 1 hour to remove moisture .
- Workup protocols: Use ice-cold water for precipitation to minimize impurity carryover.
Cross-validate results using HPLC or GC-MS to identify unreacted starting materials or side products .
Structural Characterization Challenges
Q: What advanced techniques are recommended for resolving ambiguities in the structural elucidation of this compound? A: Contradictions in spectral data (e.g., NMR vs. X-ray crystallography) require multi-modal analysis:
- X-ray crystallography: Resolves tautomeric forms and confirms the Z/E configuration of the methylene group, as seen in related pyrazol-3-one derivatives .
- DFT calculations: Compare experimental IR/Raman spectra with computed vibrational modes to validate bond assignments .
- 2D NMR (COSY, NOESY): Clarify proton coupling in crowded aromatic regions, particularly for dichloroanilino substituents .
Mechanistic Insights: Reaction Pathways
Q: How can researchers determine whether a condensation reaction proceeds via an enol intermediate or direct nucleophilic attack? A: Isotopic labeling (e.g., deuterated acetic acid) or in situ FTIR monitoring can track intermediate formation. For example:
- Kinetic studies: Measure rate dependence on acetic acid concentration to identify protonation steps .
- Trapping experiments: Add methanol to quench enol intermediates, isolating hemiacetal byproducts for LC-MS analysis .
Data Contradiction: Solubility vs. Bioactivity
Q: How to address conflicting reports on solubility and bioactivity correlations for pyrazol-3-one derivatives? A: Discrepancies may stem from polymorphic forms or aggregation states. Mitigation strategies include:
- Polymorph screening: Use solvent-drop grinding or slow evaporation to isolate stable crystalline forms .
- DLS/Zeta potential: Assess colloidal stability in aqueous buffers to rule out nanoparticle formation skewing bioassay results .
- Structure-activity studies: Compare logP values (via shake-flask method) with IC50 data to decouple solubility effects from intrinsic activity .
Advanced Applications: Ligand Design
Q: What strategies optimize pyrazol-3-one derivatives as ligands for metal coordination or enzyme inhibition? A: Focus on substituent effects:
- Electron-withdrawing groups (e.g., Cl): Enhance Lewis acidity at the pyrazol-3-one carbonyl, improving metal chelation (e.g., Cu²⁺ or Fe³⁺) .
- Mannich base derivatives: Introduce crown ether moieties via NCH₂N linkages to modulate selectivity for alkali metal ions .
- Docking simulations: Use PyMOL or AutoDock to predict binding modes with target enzymes (e.g., cyclooxygenase), guided by X-ray structures of analogous complexes .
Methodological Pitfalls in Spectral Analysis
Q: How to avoid misinterpretation of UV-Vis spectra due to solvent effects or tautomerism? A: Key precautions:
- Solvent standardization: Use HPLC-grade solvents; even trace acetone can shift λmax by 10–15 nm .
- pH control: Buffer solutions (pH 7.4) stabilize the keto-enol equilibrium, avoiding spectral broadening .
- Time-resolved spectroscopy: Monitor absorbance changes over 24 hours to detect slow tautomerization .
Reproducibility in Catalytic Studies
Q: Why do catalytic applications of pyrazol-3-one derivatives show poor reproducibility across labs? A: Common issues include:
- Metal impurities: Pre-purify starting materials via chelation resins (e.g., Chelex 100) .
- Oxygen sensitivity: Conduct reactions under argon with degassed solvents to prevent oxidation of the methylene bridge .
- Surface adsorption: Use silanized glassware to minimize compound loss on reactive surfaces .
Cross-Disciplinary Validation
Q: How to integrate computational and experimental data for robust validation of pyrazol-3-one derivatives? A: Adopt a tiered approach:
DFT-optimized geometries: Compare with X-ray data to validate computational models .
MD simulations: Predict solubility/stability in biological membranes, correlating with in vitro permeability assays .
QSAR models: Train on high-quality datasets (IC50, logP, etc.) to prioritize synthetic targets .
Ethical and Safety Considerations
Q: What safety protocols are critical when handling dichloroanilino intermediates? A: Key measures include:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
